molecular formula C7H13N B3326703 2-Azabicyclo[4.2.0]octane CAS No. 278-33-1

2-Azabicyclo[4.2.0]octane

Cat. No.: B3326703
CAS No.: 278-33-1
M. Wt: 111.18 g/mol
InChI Key: JRDCSGYCSVDPPK-UHFFFAOYSA-N
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Description

2-Azabicyclo[420]octane is a nitrogen-containing bicyclic compound characterized by a unique structure that includes a six-membered ring fused to a four-membered ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies are focusing on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Research on the dosage effects of 2-Azabicyclo[4.2.0]octane in animal models is ongoing. Current studies aim to understand how the effects of the product vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Current research is focusing on identifying any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Research is ongoing to understand how this compound is transported and distributed within cells and tissues. This includes studying any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes studying any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[4.2.0]octane can be achieved through various methods. One common approach involves the photochemical addition of acrylonitrile to 1,4-dihydropyridines, followed by catalytic hydrogenation of the products . This method yields trans-8- and trans-7-cyano-cis-2-azabicyclo[4.2.0]octane-6-carboxylates. Another approach involves the thermal cycloaddition of p-chlorobenzonitrile oxide to the same substrates, yielding compounds with site- and regio-selectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[4.2.0]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.

    Reduction: Catalytic hydrogenation is a common reduction reaction used in its synthesis.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation typically employs palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various cyano and carboxylate derivatives, as well as substituted azabicyclo compounds .

Scientific Research Applications

2-Azabicyclo[4.2.0]octane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[4.2.0]octane is unique due to its specific ring fusion pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo stereoselective reactions and form stable derivatives makes it particularly valuable in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-azabicyclo[4.2.0]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-6-3-4-7(6)8-5-1/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDCSGYCSVDPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[4.2.0]octane
Reactant of Route 2
2-Azabicyclo[4.2.0]octane
Reactant of Route 3
2-Azabicyclo[4.2.0]octane
Reactant of Route 4
2-Azabicyclo[4.2.0]octane
Reactant of Route 5
2-Azabicyclo[4.2.0]octane
Reactant of Route 6
2-Azabicyclo[4.2.0]octane

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